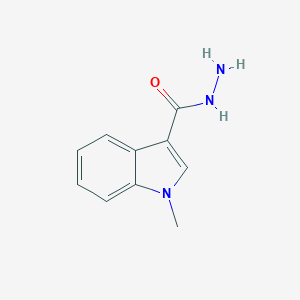

1-methyl-1H-indole-3-carbohydrazide

Description

Properties

IUPAC Name |

1-methylindole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-6-8(10(14)12-11)7-4-2-3-5-9(7)13/h2-6H,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYZDVOJRUTMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356124 | |

| Record name | 1-methyl-1H-indole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56559-62-7 | |

| Record name | 1-methyl-1H-indole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to the Indole-3-Carbohydrazide Scaffold

An In-depth Technical Guide to 1-methyl-1H-indole-3-carbohydrazide

Topic: this compound CAS Number: 56559-62-7 Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide focuses on this compound (CAS No. 56559-62-7), a specific derivative belonging to the promising class of indole carbohydrazides. These compounds have garnered significant attention for their broad therapeutic potential, particularly as anticancer agents.[1][3][4] This document provides a comprehensive overview of the physicochemical properties, a validated synthetic pathway, and the established biological activities of the indole carbohydrazide family. Furthermore, it details key experimental protocols for evaluating biological efficacy, offering researchers a practical framework for future investigations and drug development initiatives based on this versatile molecular core.

The indole ring system is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][5] Within this broad class, indole carbohydrazide derivatives have emerged as a particularly promising chemotype. The carbohydrazide moiety (-CONHNH₂) serves as a versatile synthetic handle, allowing for the facile generation of diverse libraries of compounds, typically through condensation with various aldehydes and ketones to form acylhydrazones. These derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology, where they have been shown to exert potent antiproliferative and anti-angiogenic effects.[2][3][4] This guide provides an in-depth look at the title compound, this compound, as a representative member of this class, contextualized by the broader family of related derivatives.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of this compound is essential for its application in research and development. The key identifying and physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 56559-62-7 | [6][7][8][9] |

| Molecular Formula | C₁₀H₁₁N₃O | [6][7][8] |

| Molecular Weight | 189.21 g/mol | [6][7] |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(=O)NN | [6][10] |

| InChI Key | KMYZDVOJRUTMEA-UHFFFAOYSA-N | [8][10] |

| Physical Form | Solid | [8] |

| Purity | ≥95% (Typical commercial grade) | [8] |

Synthesis and Derivatization Strategies

The synthesis of the this compound core is straightforward and serves as the foundation for creating extensive libraries of bioactive derivatives.

Proposed Synthesis of the Core Scaffold

The most common and efficient method for preparing carbohydrazides involves the hydrazinolysis of a corresponding ester. This two-step process begins with the esterification of the commercially available indole-3-carboxylic acid, followed by N-methylation and subsequent reaction with hydrazine.

Protocol 1: Synthesis of this compound

-

Esterification: To a solution of 1H-indole-3-carboxylic acid in methanol, add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 12 hours to yield methyl 1H-indole-3-carboxylate.[5] This step protects the carboxylic acid and activates it for the subsequent step.

-

N-Methylation: The resulting ester is then treated with a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an anhydrous solvent (e.g., DMF) to afford methyl 1-methyl-1H-indole-3-carboxylate.

-

Hydrazinolysis: Dissolve the methyl 1-methyl-1H-indole-3-carboxylate in absolute ethanol. Add an excess of hydrazine monohydrate (e.g., 10 equivalents) to the solution.[2] Stir the reaction mixture at room temperature or under gentle reflux for 6-12 hours. The hydrazine acts as a potent nucleophile, displacing the methoxy group of the ester to form the stable carbohydrazide.

-

Isolation: Upon reaction completion, the product often precipitates from the solution. The solid can be collected by vacuum filtration, washed with cold ethanol or water to remove excess hydrazine, and dried under vacuum to yield pure this compound.[5]

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

While data specific to the N-methylated title compound is limited, the broader class of indole carbohydrazide derivatives has been extensively studied, revealing significant therapeutic potential, particularly in oncology.

Anticancer Activity

Indole carbohydrazide derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[1][3] The primary mechanisms implicated in their anticancer effects include tubulin polymerization inhibition and the disruption of angiogenesis.

-

Tubulin Inhibition: Several indole-based compounds are known to bind to the colchicine site of tubulin, disrupting microtubule dynamics.[1][6] This leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1] Molecular docking studies suggest that indole carbohydrazide derivatives can effectively occupy this binding site, explaining their potent antimitotic effects.[1][6]

-

Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway is a key driver of this process. Certain indole-2-carbohydrazide derivatives have been identified as potent inhibitors of VEGFR-2 and its downstream signaling proteins.[3] By blocking this pathway, these compounds can effectively starve tumors of their blood supply, inhibiting growth and spread.

Caption: Inhibition of the VEGFR-2 signaling pathway by indole derivatives.

Other Potential Therapeutic Applications

Beyond oncology, indole carbohydrazides have shown promise in other areas:

-

α-Glucosidase Inhibition: Certain indole-carbohydrazide derivatives linked to other heterocyclic cores have demonstrated potent α-glucosidase inhibitory activity, far exceeding that of the standard drug acarbose.[5] This makes them attractive candidates for the development of new anti-diabetic agents.

-

Anti-inflammatory Activity: Indole analogs have been shown to possess anti-inflammatory properties, mediated through mechanisms such as scavenging free radicals, reducing the generation of reactive oxygen species (ROS), and attenuating the release of pro-inflammatory cytokines like TNF-α.[11][12]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, standardized in vitro assays are essential.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

-

Cell Seeding: Plate human cancer cells (e.g., HCT116, SW480, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the compound concentration and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

-

Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight. Fixation permeabilizes the cells for DNA staining.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Data Analysis: The resulting DNA content histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.[1]

Conclusion and Future Directions

This compound is a member of a pharmacologically significant class of compounds. The indole carbohydrazide scaffold has been firmly established as a versatile template for the development of potent anticancer agents, acting through clinically relevant mechanisms such as tubulin inhibition and anti-angiogenesis.[1][2][3] The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on synthesizing and evaluating a broader library of N-substituted indole-3-carbohydrazide derivatives to explore their full therapeutic potential not only in oncology but also in metabolic and inflammatory diseases. In vivo efficacy studies in relevant animal models will be a critical next step to validate the promising in vitro findings.

References

- Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central.

- This compound | 56559-62-7 | FM114293. Biosynth.

- This compound | CAS 56559-62-7 | SCBT. Santa Cruz Biotechnology.

- This compound | 56559-62-7. Sigma-Aldrich.

- Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiprolifer

- 1-METIL-1H-INDOLE-3-CARBOHIDRAZIDA 56559-62-7 wiki. Guidechem.

- Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities.

- Synthesis and Evaluation of Indole-2-Carbohydrazide Deriv

- Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors.

- Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)

- This compound (C10H11N3O). PubChemLite.

- Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)

Sources

- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 56559-62-7 [sigmaaldrich.com]

- 9. guidechem.com [guidechem.com]

- 10. PubChemLite - this compound (C10H11N3O) [pubchemlite.lcsb.uni.lu]

- 11. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researcher.manipal.edu [researcher.manipal.edu]

An In-depth Technical Guide to the Chemical Properties of 1-methyl-1H-indole-3-carbohydrazide

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-methyl-1H-indole-3-carbohydrazide, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound (CAS No. 56559-62-7) is a derivative of the indole nucleus, a privileged scaffold in numerous natural products and pharmacologically active compounds.[1] The presence of the N-methyl group at the indole nitrogen and the carbohydrazide moiety at the 3-position imparts unique chemical reactivity and potential for derivatization, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules. This guide will delve into its core chemical characteristics, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

This compound is typically a solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 56559-62-7 | [2][3] |

| Molecular Formula | C₁₀H₁₁N₃O | [2][3][4] |

| Molecular Weight | 189.21 g/mol | [3][4] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| XLogP3 (Predicted) | 0.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 60 Ų | |

| Monoisotopic Mass | 189.090211983 Da |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process starting from indole-3-carboxylic acid. The overall synthetic workflow is depicted below.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate

The precursor, methyl 1-methyl-1H-indole-3-carboxylate, can be synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol. The indole nitrogen of indole-3-carboxylic acid is first methylated, followed by esterification of the carboxylic acid.

Experimental Protocol:

-

Methylation of Indole-3-carboxylic acid: To a solution of indole-3-carboxylic acid in a suitable solvent such as DMF, add a base (e.g., sodium hydride) portion-wise at 0 °C. After cessation of hydrogen evolution, add methyl iodide dropwise and allow the reaction to warm to room temperature and stir for several hours.

-

Esterification: The resulting 1-methyl-1H-indole-3-carboxylic acid can be esterified by refluxing in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure methyl 1-methyl-1H-indole-3-carboxylate.

Step 2: Synthesis of this compound

The final step involves the hydrazinolysis of the methyl ester.

Experimental Protocol:

-

To a solution of methyl 1-methyl-1H-indole-3-carboxylate in ethanol, add an excess of hydrazine monohydrate.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to afford this compound in good yield and purity.

Spectral Properties

| Spectroscopy | Expected Features |

| ¹H NMR | - Singlet for the N-CH₃ protons (around 3.8-4.0 ppm).- Aromatic protons of the indole ring (in the range of 7.0-8.5 ppm).- Broad singlets for the -NH and -NH₂ protons of the carbohydrazide moiety. |

| ¹³C NMR | - Signal for the N-CH₃ carbon (around 33-35 ppm).- Aromatic carbons of the indole ring (in the range of 100-140 ppm).- Signal for the carbonyl carbon (C=O) of the carbohydrazide (around 165-170 ppm). |

| FTIR (cm⁻¹) | - N-H stretching vibrations of the hydrazide group (around 3200-3400 cm⁻¹).- C=O stretching of the amide (around 1640-1680 cm⁻¹).- C=C stretching of the indole ring (around 1450-1600 cm⁻¹). |

| Mass Spec. | - Predicted [M+H]⁺: 190.09749- Predicted [M+Na]⁺: 212.07943[5] |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal amino group of the hydrazide moiety.

Reaction with Electrophiles: Synthesis of Hydrazones

A key reaction of this compound is its condensation with aldehydes and ketones to form N-acylhydrazones. This reaction is typically carried out in a protic solvent like ethanol, often with catalytic amounts of acid.

Caption: General reaction scheme for the formation of N-acylhydrazones.

This reactivity is widely exploited in combinatorial chemistry to generate libraries of diverse indole-based compounds for biological screening.

Potential Applications in Drug Discovery

Derivatives of this compound have shown promise in various areas of drug discovery. The indole scaffold, coupled with the versatile carbohydrazide linker, allows for the synthesis of molecules with a range of biological activities.

-

Anticancer Agents: Numerous studies have reported the synthesis of indole-3-carbohydrazide derivatives that exhibit significant cytotoxic activity against various cancer cell lines.[4] These compounds often act by inhibiting key cellular processes such as cell cycle progression, leading to apoptosis.[4]

-

Anti-Alzheimer's Agents: The indole nucleus is a key component of several molecules designed to target pathways implicated in Alzheimer's disease. Derivatives of this compound have been investigated for their potential to inhibit enzymes such as cholinesterases.

-

Antimicrobial and Anti-inflammatory Agents: The structural motif of indole-3-carbohydrazide is also found in compounds with antimicrobial and anti-inflammatory properties.

The ease of derivatization of this compound makes it an attractive starting material for the exploration of new chemical space in the quest for novel therapeutics.

Conclusion

This compound is a synthetically accessible and versatile building block in organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly the formation of N-acylhydrazones, provide a robust platform for the development of novel compounds with potential therapeutic applications. This guide has outlined the core chemical principles related to this compound, offering a solid foundation for its application in research and drug discovery endeavors.

References

-

PubChemLite. This compound (C10H11N3O). [Link]

-

Mahdi, Z. H., et al. (2024). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. Results in Chemistry, 11(3), 101762. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-indole-3-carbohydrazide

This guide provides a comprehensive, technically detailed overview of the synthetic pathway for 1-methyl-1H-indole-3-carbohydrazide, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction

This compound is a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds. This particular carbohydrazide has been investigated as a potential anticancer agent.[1] Its synthesis is a key step in the development of novel therapeutics based on this molecular framework. This guide will elucidate a reliable and well-documented synthetic route, providing researchers and drug development professionals with the necessary information for its preparation and further derivatization.

Overall Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from 1-methyl-1H-indole. The pathway involves formylation, oxidation, esterification, and finally, hydrazinolysis.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 1-methyl-1H-indole-3-carbaldehyde

The initial step involves the formylation of 1-methyl-1H-indole at the C3 position, which is the most nucleophilic site. The Vilsmeier-Haack reaction is a classic and efficient method for this transformation.

Mechanistic Insight

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species is then attacked by the electron-rich indole ring at the C3 position. Subsequent hydrolysis of the resulting iminium salt affords the desired aldehyde.

Experimental Protocol

A detailed protocol for the Vilsmeier-Haack formylation of a similar indole substrate is available and can be adapted for 1-methyl-1H-indole.[2]

| Reagent/Solvent | Molar Equivalent |

| 1-methyl-1H-indole | 1.0 |

| Phosphorus oxychloride (POCl₃) | 1.2 |

| N,N-Dimethylformamide (DMF) | 3.0 |

| Dichloromethane (DCM) | - |

| Sodium hydroxide (NaOH) solution | - |

Procedure:

-

To a stirred solution of N,N-dimethylformamide (3.0 equiv.) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 equiv.).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1-methyl-1H-indole (1.0 equiv.) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-methyl-1H-indole-3-carbaldehyde.[3]

Step 2: Synthesis of 1-methyl-1H-indole-3-carboxylic acid

The second step is the oxidation of the aldehyde functional group to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this transformation.

Mechanistic Insight

The oxidation of an aldehyde with potassium permanganate in an alkaline medium proceeds through the formation of a hydrated aldehyde intermediate, which is then oxidized to the carboxylate salt. Acidic workup protonates the carboxylate to yield the carboxylic acid.

Experimental Protocol

| Reagent/Solvent | Molar Equivalent |

| 1-methyl-1H-indole-3-carbaldehyde | 1.0 |

| Potassium permanganate (KMnO₄) | 1.5 |

| Sodium hydroxide (NaOH) | - |

| Hydrochloric acid (HCl) | - |

Procedure:

-

Dissolve 1-methyl-1H-indole-3-carbaldehyde (1.0 equiv.) in a suitable solvent like aqueous acetone or pyridine.

-

Slowly add a solution of potassium permanganate (1.5 equiv.) in water, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Filter the reaction mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 1-methyl-1H-indole-3-carboxylic acid.

Step 3: Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate

The third step is the esterification of the carboxylic acid to its corresponding methyl ester. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a common and effective method.

Mechanistic Insight

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of water yields the methyl ester.

Experimental Protocol

A reported synthesis of the title compound from 1-methyl-1H-indole-3-carboxylic acid and methanol provides the basis for this protocol.[4]

| Reagent/Solvent | Molar Equivalent |

| 1-methyl-1H-indole-3-carboxylic acid | 1.0 |

| Methanol | Solvent (large excess) |

| Sulfuric acid (H₂SO₄) | Catalytic |

Procedure:

-

Suspend 1-methyl-1H-indole-3-carboxylic acid (1.0 equiv.) in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude methyl 1-methyl-1H-indole-3-carboxylate.

-

The product can be purified by recrystallization from a suitable solvent like methanol.[4]

Step 4: Synthesis of this compound

The final step is the conversion of the methyl ester to the desired carbohydrazide through hydrazinolysis. This is a nucleophilic acyl substitution reaction.

Mechanistic Insight

Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The methoxy group is subsequently eliminated as a leaving group, forming the stable carbohydrazide.

Experimental Protocol

The general procedure for the synthesis of indole carbohydrazides from their esters involves refluxing with hydrazine hydrate in an alcoholic solvent.[5]

Caption: Experimental workflow for the hydrazinolysis step.

| Reagent/Solvent | Molar Equivalent |

| Methyl 1-methyl-1H-indole-3-carboxylate | 1.0 |

| Hydrazine hydrate (80-100%) | 5.0 - 10.0 |

| Ethanol | Solvent |

Procedure:

-

Dissolve methyl 1-methyl-1H-indole-3-carboxylate (1.0 equiv.) in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (5.0 - 10.0 equiv.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the solvent.

-

Pour the concentrated residue into cold water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a solid.[5]

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: To confirm the presence of all protons and their chemical environments.

-

¹³C NMR Spectroscopy: To identify all the carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point (mp): To assess the purity of the synthesized compound.

Conclusion

This guide has outlined a robust and reproducible synthetic pathway for this compound. By providing detailed, step-by-step protocols and insights into the underlying reaction mechanisms, this document serves as a valuable resource for researchers in the field of synthetic organic chemistry and drug discovery. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of trustworthiness and applicability.

References

-

Furuya, T., Yagi, S., Yamazaki, S., Haraguchi, T., Mahesha, N., Belakavadi, K., & Hemmige, S. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. [Link]

-

1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

1-methylindole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024, February 14). Organic Syntheses. [Link]

-

Mahdi, Z. H., et al. (2024). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. ResearchGate. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (n.d.). PubMed. [Link]

-

Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[4][6]-Triazolo[4',3'. (n.d.). MDPI. [Link]

-

Mahdi, Z. H., et al. (2024). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. ResearchGate. [Link]

-

Methyl 1-methyl-1H-indole-3-carboxylate | C11H11NO2 | CID 842006. (n.d.). PubChem. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1-methyl-1H-indole-3-carbohydrazide

Introduction

1-methyl-1H-indole-3-carbohydrazide is a synthetic small molecule belonging to the indole class of heterocyclic compounds. The indole scaffold is a prominent feature in numerous biologically active natural products and pharmaceutical agents, demonstrating a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a detailed technical overview of the currently understood mechanism of action of this compound as a potential anticancer agent, with a focus on its molecular targets and the downstream cellular consequences. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of indole-based compounds.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary anticancer mechanism of this compound is attributed to its activity as a tubulin polymerization inhibitor.[3][4][5] Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic nature of microtubule assembly and disassembly is tightly regulated, and its disruption is a validated strategy in cancer chemotherapy.

Interaction with the Colchicine Binding Site on β-Tubulin

Molecular docking studies suggest that this compound binds to the colchicine binding site on β-tubulin.[3] This binding pocket is a key target for a class of antimitotic agents that destabilize microtubules. By occupying this site, this compound prevents the polymerization of α/β-tubulin heterodimers into microtubules. This inhibitory action disrupts the delicate equilibrium between soluble tubulin dimers and polymerized microtubules, leading to a net depolymerization of the microtubule network.

The interaction with the colchicine binding site is a common mechanism for many indole derivatives with anticancer activity.[4] This interaction prevents the curved tubulin dimers from adopting the straight conformation necessary for incorporation into the microtubule lattice, thereby effectively capping the growing end of the microtubule and promoting its disassembly.

Cellular Consequences of Tubulin Inhibition

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in the inhibition of cancer cell proliferation and the induction of programmed cell death.

G2/M Phase Cell Cycle Arrest

A critical consequence of microtubule network disruption is the activation of the spindle assembly checkpoint (SAC). The SAC is a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed into anaphase. In the presence of this compound, the inability to form a functional mitotic spindle leads to a sustained activation of the SAC, resulting in cell cycle arrest at the G2/M transition.[4] This arrest prevents the segregation of chromosomes and progression through mitosis, ultimately halting cell division.

Induction of Apoptosis via the Intrinsic Pathway

Prolonged arrest at the G2/M phase is a potent trigger for apoptosis, or programmed cell death. The apoptotic cascade initiated by this compound appears to proceed through the intrinsic, or mitochondrial, pathway. This is characterized by changes in the expression and activity of the Bcl-2 family of proteins, which are central regulators of apoptosis.

-

Modulation of Bcl-2 Family Proteins: Treatment with indole derivatives has been shown to alter the balance of pro- and anti-apoptotic Bcl-2 family members. Specifically, it leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][6][7] The increased Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[8] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][3][8]

The efficacy of this compound and its derivatives has been demonstrated in various cancer cell lines, with notable activity in the triple-negative breast cancer cell line MDA-MB-231.[3][6][9][10]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound.

Experimental Protocols

The elucidation of the mechanism of action of this compound relies on a series of well-established in vitro assays. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[11][12][13][14]

Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm due to light scattering by the newly formed microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO vehicle)

-

Pre-chilled 96-well half-area plates

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Keep on ice and use within 30 minutes.

-

Prepare a tubulin polymerization mix by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.

-

Prepare serial dilutions of this compound and controls in GTB at 10x the final desired concentrations.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

Add 10 µL of the 10x compound dilutions (or controls) to the wells of a pre-chilled 96-well plate.

-

To initiate the reaction, add 90 µL of the tubulin polymerization mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

-

Plot the change in absorbance versus time.

-

The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the vehicle control. Calculate the IC50 value from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

-

MDA-MB-231 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that stains the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

-

MDA-MB-231 cells

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat MDA-MB-231 cells with the compound as described for the cell cycle analysis.

-

-

Staining:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cells in 1x binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

Materials:

-

Treated and untreated MDA-MB-231 cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the cell pellets in RIPA buffer and quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

-

Detection:

-

Wash the membrane and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Experimental Workflow Diagram

Caption: Experimental workflow for investigating the mechanism of action.

Data Summary

| Assay | Parameter Measured | Expected Outcome with this compound |

| Tubulin Polymerization | Rate and extent of microtubule formation | Inhibition of polymerization in a dose-dependent manner |

| Cell Cycle Analysis | Percentage of cells in G1, S, and G2/M phases | Accumulation of cells in the G2/M phase |

| Annexin V/PI Staining | Percentage of apoptotic cells | Increase in Annexin V-positive cells |

| Western Blotting | Protein levels of Bcl-2, Bax, cleaved caspase-3 | Decrease in Bcl-2, increase in Bax and cleaved caspase-3 |

Conclusion

This compound emerges as a promising anticancer agent with a well-defined mechanism of action. Its ability to target the colchicine binding site on β-tubulin leads to the disruption of microtubule dynamics, a critical process for cell division. This primary action triggers a cascade of events, including G2/M cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases. The detailed understanding of this mechanism, supported by the experimental approaches outlined in this guide, provides a solid foundation for the further development and optimization of this and related indole-based compounds as novel cancer therapeutics.

References

-

ResearchGate. (n.d.). MTH-3 induces apoptosis of MDA-MB-231 cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Compound 3f induced apoptosis in MDA-MB-231 cells. Retrieved from [Link]

- Nguyen, T. L., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1854-1865.

-

ResearchGate. (n.d.). Relative caspase activation activity of some compounds in comparison to PAC-1. Retrieved from [Link]

- Al-Ishaq, R. K., et al. (2021). Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model. Molecules, 26(11), 3167.

-

Interchim. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]

- Mahdi, Z. H., et al. (2024). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. Results in Chemistry, 11(3), 101762.

- Wang, Y., et al. (2016). Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors. Archiv der Pharmazie, 349(11), 840-849.

-

Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]

- Potts, K. T., & Saxton, J. E. (1963). 1-methylindole. Organic Syntheses, 43, 68.

- Li, Y., et al. (1999). Induction of apoptosis in breast cancer cells MDA-MB-231 by genistein. Oncogene, 18(20), 3166-3172.

-

ResearchGate. (n.d.). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Retrieved from [Link]

- Llambi, F., & Green, D. R. (2011). Mechanisms of Action of Bcl-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 3(6), a008712.

-

ResearchGate. (n.d.). Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2–Beclin 1 Protein–Protein Interaction. Retrieved from [Link]

- El-Gamal, M. I., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14(1), 21115.

- Ola, M. S., et al. (2011). Multiple Functions of BCL-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 3(1), a001089.

- Tzifi, F., et al. (2012). The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias.

- Nguyen, T. P., et al. (2017). Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity. Journal of Biological Chemistry, 292(52), 21496-21506.

- Primikyri, A., et al. (2014). Direct Binding of Bcl-2 Family Proteins by Quercetin Triggers Its Pro-Apoptotic Activity. ACS Chemical Biology, 9(12), 2736-2741.

- Du, Y., et al. (1997). Involvement of a caspase-3-like Cysteine Protease in 1-methyl-4-phenylpyridinium-mediated Apoptosis of Cultured Cerebellar Granule Neurons. Journal of Neurochemistry, 69(4), 1382-1388.

Sources

- 1. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of compound 9 on the levels of apoptosis-associated molecules in MDA-MB-231 cells. (A) Levels of BAX, BCL-2, and Cleaved Caspase-3 in 9-incubated MDA-MB-231 cells were examined using Western blotting. (B) Quantitative analysis of the protein levels indicated above. All data are represented as the average of three independent experiments ± SEM. *P < 0.05; ***P < 0.001, vs control group. [cjnmcpu.com]

- 4. Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Induction of apoptosis in breast cancer cells MDA-MB-231 by genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of a caspase-3-like cysteine protease in 1-methyl-4-phenylpyridinium-mediated apoptosis of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. abscience.com.tw [abscience.com.tw]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Methyl-1H-indole-3-carbohydrazide Structural Analogs as Potential Therapeutic Agents

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Among these, the 1-methyl-1H-indole-3-carbohydrazide framework has emerged as a promising template for the development of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of structural analogs based on this core. We will delve into the mechanistic intricacies of their anticancer effects, which often involve the disruption of microtubule dynamics and the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile class of compounds.

Introduction: The Significance of the Indole-3-Carbohydrazide Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of many biologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point in drug discovery. The carbohydrazide moiety (-CONHNH2) is a versatile functional group known to be a key pharmacophore in a wide range of therapeutic agents, including antitubercular, anticonvulsant, and anticancer drugs.

The conjugation of the indole scaffold with a carbohydrazide at the 3-position, and further methylation at the N-1 position, gives rise to the this compound core. This specific arrangement of atoms provides a unique three-dimensional structure that can be readily modified to generate a diverse library of analogs with a wide spectrum of biological activities. Notably, derivatives of this scaffold have demonstrated potent antiproliferative effects against various cancer cell lines, making them a subject of intense investigation in the quest for novel oncology therapeutics.[1]

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its derivatives is a well-established process, typically commencing from indole or a substituted indole precursor. The general synthetic pathway can be broken down into a few key steps, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Core Synthesis: this compound

The foundational synthesis of the core molecule involves a two-step process starting from indole.

Step 1: N-Methylation of Indole

The first step is the methylation of the indole nitrogen. A common and efficient method involves the use of a methylating agent such as methyl iodide in the presence of a base like sodium amide in liquid ammonia.[2] This reaction proceeds via the deprotonation of the indole nitrogen to form the indolide anion, which then acts as a nucleophile to attack the methylating agent.

Step 2: Carboxylation and Hydrazinolysis

The subsequent step involves the introduction of the carbohydrazide moiety at the 3-position. This is typically achieved by first carboxylating the 1-methylindole, often via a Vilsmeier-Haack type formylation followed by oxidation, or by direct carboxylation using a suitable reagent. The resulting carboxylic acid or its ester derivative is then reacted with hydrazine hydrate, usually under reflux in an alcoholic solvent, to yield the desired this compound.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Indole

-

Sodium amide (NaNH2)

-

Methyl iodide (CH3I)

-

Anhydrous liquid ammonia

-

Anhydrous diethyl ether

-

Ethyl chloroformate

-

Hydrazine hydrate (NH2NH2·H2O)

-

Ethanol

-

Standard laboratory glassware and safety equipment

Procedure:

-

N-Methylation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a nitrogen inlet, add anhydrous liquid ammonia (approx. 250 mL). To this, cautiously add sodium amide (1.1 eq). Once the base has dissolved, slowly add a solution of indole (1 eq) in anhydrous diethyl ether. Stir the mixture for 30 minutes. Subsequently, add methyl iodide (1.2 eq) dropwise. Continue stirring for 2 hours, allowing the ammonia to evaporate.

-

Work-up and Purification (N-Methylation): Carefully quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-methylindole. Purify by vacuum distillation.

-

Carboxylation: To a solution of 1-methylindole in an appropriate solvent, add a carboxylating agent such as ethyl chloroformate in the presence of a suitable base at a controlled temperature. Monitor the reaction by TLC.

-

Work-up and Purification (Carboxylation): Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry, and concentrate to yield the ethyl 1-methyl-1H-indole-3-carboxylate.

-

Hydrazinolysis: Dissolve the ethyl 1-methyl-1H-indole-3-carboxylate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 4-6 hours.

-

Work-up and Purification (Hydrazinolysis): Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent may be performed for further purification.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, and by melting point determination.

Synthesis of Structural Analogs

The versatility of the this compound scaffold lies in the ease with which structural analogs can be synthesized. Modifications can be introduced at several positions:

-

Substitution on the Indole Ring: Starting with appropriately substituted indoles allows for the introduction of various functional groups on the benzene portion of the indole ring.

-

Derivatization of the Hydrazide Moiety: The terminal nitrogen of the carbohydrazide is a potent nucleophile and can be readily reacted with a variety of electrophiles, most commonly aldehydes and ketones, to form hydrazones. This is a widely employed strategy to generate diverse libraries of analogs.[1][3]

Visualizing the Synthetic Pathway

Caption: General synthetic scheme for this compound and its analogs.

Biological Activities and Mechanisms of Action

Structural analogs of this compound have demonstrated a broad spectrum of biological activities, with a significant emphasis on their potential as anticancer agents.

Anticancer Activity

Numerous studies have reported the potent cytotoxic and antiproliferative effects of these compounds against a wide range of human cancer cell lines, including those of the colon, prostate, lung, and breast.[3]

| Compound/Analog | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| (E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | SW620 (Colon) | Potent Cytotoxicity | [3] |

| (Z)-N'-(2-oxoindolin-3-ylidene)-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | PC-3 (Prostate) | Potent Cytotoxicity | [3] |

| Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative (26) | A549 (Lung) | IC50 = 0.19 µM | [4] |

| Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide derivative (27b) | HepG2 (Liver) | IC50 = 0.34 µM | [4] |

| Isatin–indole conjugate (7c) | HT-29 (Colon) | IC50 = 132-611 nM | [5] |

Mechanisms of Anticancer Action

The anticancer effects of this compound analogs are often multifactorial, involving the modulation of several key cellular processes.

A primary mechanism of action for many indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4] Molecular docking studies suggest that these compounds often bind to the colchicine-binding site on β-tubulin.[6]

Visualizing the Tubulin Inhibition Pathway

Caption: Mechanism of action via tubulin polymerization inhibition.

Beyond mitotic arrest, these compounds can induce apoptosis through various signaling pathways. Some analogs have been shown to act as procaspase activators, directly promoting the activation of executioner caspases like caspase-3, which are central to the apoptotic cascade.[3] Additionally, some derivatives have been found to modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[5] By inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, these compounds can shift the cellular balance towards apoptosis. Furthermore, indole compounds have been reported to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, both of which are critical for cell survival and proliferation.[7]

Visualizing the Apoptotic Signaling Pathway

Caption: Induction of apoptosis through multiple signaling pathways.

Structure-Activity Relationship (SAR) Insights

The extensive synthesis of analogs has provided valuable insights into the structure-activity relationships of this compound class.

-

The Hydrazone Moiety: The formation of hydrazones by reacting the carbohydrazide with various aldehydes and ketones is a critical determinant of biological activity. The nature of the substituent on the hydrazone can significantly impact potency and selectivity.

-

Substituents on the Aryl Ring of the Hydrazone: Electron-withdrawing or electron-donating groups on the aryl ring of the hydrazone can modulate the electronic properties of the molecule and its ability to interact with biological targets. For instance, in some series, halogen substitutions have been shown to enhance anticancer activity.[4]

-

Substituents on the Indole Ring: Modifications to the indole core itself can also influence activity. For example, the introduction of a 4-chlorobenzyl group at the N-1 position has been explored in the design of potent antitumor agents.[3]

-

Lipophilicity: The overall lipophilicity of the molecule, often expressed as LogP, plays a crucial role in its pharmacokinetic and pharmacodynamic properties. Studies have shown that compounds within a specific LogP range often exhibit optimal anticancer activity.[8]

Detailed Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

To validate the pro-apoptotic activity of a novel this compound analog, the Annexin V/Propidium Iodide (PI) assay is a standard and reliable method.

Principle:

During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Materials:

-

Cancer cell line of interest (e.g., HT-29, A549)

-

Test compound (this compound analog)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed the cancer cells in 6-well plates at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.

-

Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Self-Validation: The inclusion of unstained, single-stained (Annexin V only and PI only), and positive controls is crucial for setting up the flow cytometer compensation and gates correctly, ensuring the reliability of the results.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its analogs, particularly in the realm of oncology, underscore its significance. The primary mechanisms of action, including tubulin polymerization inhibition and the induction of apoptosis through multiple pathways, offer compelling avenues for therapeutic intervention.

Future research in this area should focus on:

-

Lead Optimization: Further exploration of the structure-activity relationships to design and synthesize more potent and selective analogs.

-

Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

-

In Vivo Efficacy: Evaluation of the most promising analogs in preclinical animal models of cancer to assess their therapeutic potential in a physiological setting.

-

Target Deconvolution: For analogs with less defined mechanisms, further studies to identify their specific molecular targets are warranted.

By continuing to build upon the foundational knowledge outlined in this guide, the scientific community can further unlock the therapeutic potential of this compound structural analogs.

References

- Nguyen, H. T., et al. (2018). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Molecules, 23(10), 2533.

-

ResearchGate. (2025). Synthesis and cytotoxic activity evaluation of indole carbohydrazide derivatives. Retrieved from [Link]

- Mahdi, Z. H., et al. (2024). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. Results in Chemistry, 11(3), 101762.

- Thimma, M., et al. (2021). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. Bioorganic Chemistry, 110, 104795.

- Thakur, A., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1), e3150.

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2021). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Molecules, 26(16), 4983.

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

- Ali, I., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Current Cancer Drug Targets, 13(9), 933-963.

- Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353.

- Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877.

- Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(10), 826-835.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-methyl-1H-indole-3-carbohydrazide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 1-methyl-1H-indole-3-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and established spectroscopic principles to offer a robust framework for the identification and quality control of this indole derivative. While direct experimental spectra for this specific molecule are not widely published, this guide constructs a highly accurate and reliable predicted spectroscopic profile.

Introduction and Molecular Structure

This compound is a derivative of indole, a privileged scaffold in medicinal chemistry. The presence of the carbohydrazide moiety at the 3-position of the 1-methylated indole core suggests its potential as a precursor for the synthesis of various heterocyclic systems with diverse biological activities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound in any research and development setting.

The molecular formula of this compound is C₁₀H₁₁N₃O, with a monoisotopic mass of 189.0902 g/mol .[1] The structural features, including the aromatic indole ring, the N-methyl group, and the carbohydrazide functional group, each contribute distinct and identifiable signals in various spectroscopic analyses.

To facilitate the discussion of the NMR data, the atoms in the molecule are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from closely related analogs, such as 1-methyl-1H-indole-3-carbaldehyde and other indole-carbohydrazides, a detailed prediction of the ¹H and ¹³C NMR spectra can be made.[2][3]

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons of the indole ring, the N-methyl protons, and the protons of the carbohydrazide group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| H-2 | 8.0 - 8.2 | Singlet (s) | - | The C2 proton of 3-substituted indoles is typically deshielded and appears as a singlet. |

| H-4 | 7.9 - 8.1 | Doublet (d) | ~8.0 | Deshielded by the proximity to the electron-withdrawing carbonyl group. |

| H-7 | 7.5 - 7.6 | Doublet (d) | ~8.0 | Typical aromatic proton on the benzene portion of the indole ring. |

| H-5, H-6 | 7.1 - 7.3 | Multiplet (m) | - | These protons are in the middle of the aromatic region and often overlap. |

| CONH | 9.5 - 10.0 | Singlet (s) | - | The amide proton is typically broad and downfield. |

| NH₂ | 4.3 - 4.5 | Singlet (s, broad) | - | The terminal amine protons are exchangeable and appear as a broad singlet. |

| N-CH₃ | 3.8 - 3.9 | Singlet (s) | - | The N-methyl protons are deshielded by the nitrogen and appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | 165 - 168 | The carbonyl carbon of the carbohydrazide is expected in this region. |

| C-7a | 136 - 137 | Quaternary carbon of the indole ring fused to the benzene ring. |

| C-2 | 132 - 134 | The C2 carbon is deshielded in 3-substituted indoles. |

| C-3a | 128 - 130 | Quaternary carbon of the indole ring. |

| C-4 | 122 - 124 | Aromatic CH carbon. |

| C-5 | 121 - 123 | Aromatic CH carbon. |

| C-6 | 120 - 122 | Aromatic CH carbon. |

| C-7 | 110 - 111 | Aromatic CH carbon, typically upfield in indoles. |

| C-3 | 108 - 110 | The C3 carbon bearing the substituent is typically shielded. |

| N-CH₃ | 32 - 33 | The N-methyl carbon signal. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing exchangeable protons like those on the hydrazide group.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton couplings and proton-carbon one-bond correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds of the carbohydrazide group, as well as the C-H and C=C bonds of the indole ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3300 - 3400 (two bands) | Asymmetric and symmetric stretching |

| N-H (Amide) | 3180 - 3220 | Stretching |

| C-H (Aromatic) | 3050 - 3150 | Stretching |

| C-H (Aliphatic) | 2920 - 2980 | Stretching |

| C=O (Amide I) | 1640 - 1660 | Stretching |

| N-H (Amide II) | 1520 - 1550 | Bending |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using either the KBr (potassium bromide) pellet method or with an Attenuated Total Reflectance (ATR) accessory.

-